molecular formula C9H11BrN2O B11871438 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide

4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide

Cat. No.: B11871438
M. Wt: 243.10 g/mol
InChI Key: ORDBOURUKMZFSK-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.

Uniqueness

4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide is unique due to its specific functional groups and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

4-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrobromide

InChI

InChI=1S/C9H10N2O.BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;/h1-4,8H,5,10H2,(H,11,12);1H

InChI Key

ORDBOURUKMZFSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)N.Br

Origin of Product

United States

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